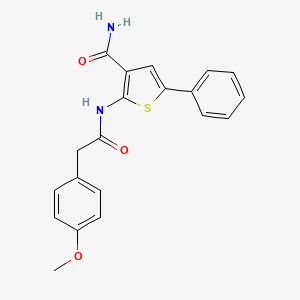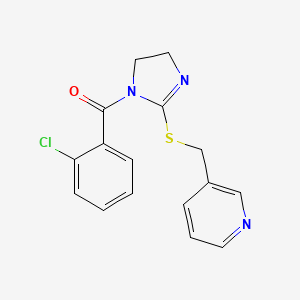
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Isomorphism
Research on isomorphous structures, including those with chloro- and methyl-substitutions in heterocyclic analogs, highlights the chlorine-methyl exchange rule, demonstrating the structural complexity and potential for various applications in material science and molecular engineering. These studies provide a foundation for understanding the structural characteristics and isomorphism in related compounds, which could inform the design of novel materials or pharmaceuticals with specific properties (Rajni Swamy et al., 2013).
Anticancer and Antimicrobial Potential
A study on novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties demonstrated significant anticancer and antimicrobial activities. These findings underscore the therapeutic potential of compounds with similar structural features in addressing cancer and microbial infections, thereby contributing to the development of new treatments (Katariya et al., 2021).
Antioxidant Properties
Another area of research focuses on the synthesis of derivatives with thiazole moieties, revealing compounds with potent antioxidant activity. Such studies highlight the importance of structural modifications in enhancing biological activity, suggesting potential applications in the development of antioxidant agents for therapeutic or cosmetic purposes (Reddy et al., 2015).
Anti-Inflammatory and Antibacterial Agents
Research on novel pyrazoline derivatives has shown promising anti-inflammatory and antibacterial properties, indicating potential applications in the development of new pharmaceuticals to treat inflammation and bacterial infections (Ravula et al., 2016).
Luminescent Materials
A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot condensation process revealed compounds with remarkable Stokes' shifts and quantum yields. This research opens up possibilities for utilizing similar compounds in the development of luminescent materials for various applications, including sensors and bioimaging (Volpi et al., 2017).
作用機序
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound might interfere with the vital biological processes of the target organisms, leading to their death or inhibition .
Biochemical Pathways
Considering the potential antileishmanial and antimalarial activities, it’s likely that this compound interferes with the metabolic pathways essential for the survival and replication of the parasites .
Result of Action
Given the potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death or growth inhibition of the parasites .
特性
IUPAC Name |
(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELKFATYPVZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779206.png)
![N-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2779207.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)
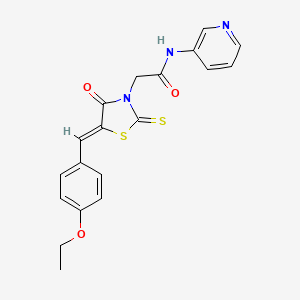
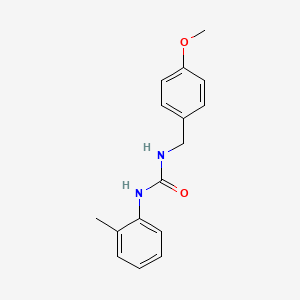
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea](/img/structure/B2779214.png)
![3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B2779216.png)
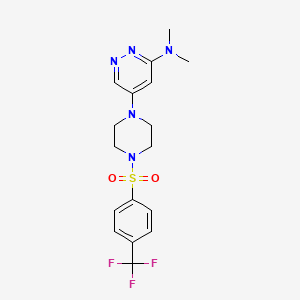
![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)
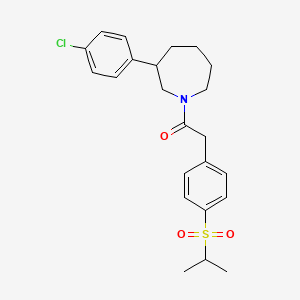
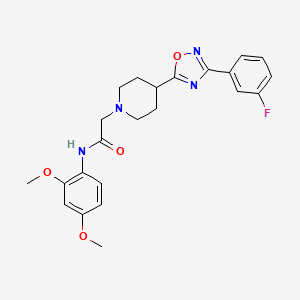
![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)
